Mechanism of Action of DSM705: An In-depth Technical Guide
Mechanism of Action of DSM705: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSM705 is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital macromolecules required for the parasite's survival and replication. As humans can utilize a pyrimidine salvage pathway, which is absent in Plasmodium, DHODH presents a highly selective target for antimalarial therapy. DSM705 exhibits nanomolar potency against the DHODH of both Plasmodium falciparum and Plasmodium vivax, the two most significant species causing malaria in humans, while showing no significant inhibition of the mammalian enzyme. This high selectivity contributes to its favorable safety profile. This technical guide provides a comprehensive overview of the mechanism of action of DSM705, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
DSM705 is a pyrrole-based, small-molecule inhibitor that specifically targets the flavin-dependent mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium species.[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4][5]
The inhibition of Plasmodium DHODH by DSM705 disrupts the parasite's ability to produce pyrimidines, which are essential building blocks for DNA and RNA synthesis.[6] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway and are therefore entirely dependent on the de novo synthesis pathway for their pyrimidine supply.[2][7] This metabolic vulnerability makes DHODH an attractive and selective target for antimalarial drug development. By binding to the ubiquinone-binding site of the enzyme, DSM705 effectively blocks the electron transfer reaction, leading to the cessation of pyrimidine production and subsequent parasite death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vitro and in vivo activity of DSM705.
Table 1: In Vitro Activity of DSM705
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC50 (DHODH Inhibition) | Plasmodium falciparum | 95 nM | [1][2][8][9] |
| Plasmodium vivax | 52 nM | [1][2][8][9] | |
| Human | >100 µM | [7] | |
| EC50 (Cell-based Assay) | P. falciparum 3D7 | 12 nM | [1][3][8] |
Table 2: Pharmacokinetic Parameters of DSM705 in Swiss Outbred Mice
| Parameter | Value (at 2.6 mg/kg p.o.) | Value (at 24 mg/kg p.o.) | Value (at 2.3 mg/kg i.v.) | Reference(s) |
| Oral Bioavailability (F) | 74% | 70% | - | [1][3][8][9] |
| Apparent Half-life (t1/2) | 3.4 h | 4.5 h | - | [1][3][8][9] |
| Maximum Concentration (Cmax) | 2.6 µM | 20 µM | - | [1][3][8][9] |
| Plasma Clearance (CL) | - | - | 2.8 mL/min/kg | [1][3][8][9] |
| Volume of Distribution (Vss) | - | - | 1.3 L/kg | [1][3][8][9] |
Table 3: In Vivo Efficacy of DSM705 in a P. falciparum SCID Mouse Model
| Dosing Regimen | Effect on Parasitemia | Reference(s) |
| 3-200 mg/kg (p.o. twice daily for 6 days) | Dose-dependent parasite killing; 50 mg/kg provided the maximum rate of parasite killing and fully suppressed parasitemia by days 7-8. | [1][3][8][9] |
Experimental Protocols
Plasmodium DHODH Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of DSM705 on Plasmodium DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[10][11][12]
Materials:
-
Recombinant Plasmodium falciparum or vivax DHODH
-
L-Dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
DSM705 stock solution in DMSO
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of DSM705 in DMSO.
-
In a 384-well plate, add 0.5 µL of the DSM705 dilutions to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.
-
Add 25 µL of the DHODH enzyme solution (final concentration ~12.5 nM for P. falciparum DHODH) in assay buffer to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.
-
Prepare the reaction mix containing DHO (final concentration 175 µM), CoQD (final concentration 18 µM), and DCIP (final concentration 95 µM) in assay buffer.
-
Initiate the reaction by adding 25 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time at room temperature.
-
Calculate the initial reaction velocity for each DSM705 concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the efficacy of DSM705 against the intraerythrocytic stages of P. falciparum in culture.[1][2] The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, providing a quantitative measure of parasite growth.
Materials:
-
Synchronized ring-stage P. falciparum 3D7 culture
-
Complete parasite culture medium (RPMI 1640 supplemented with Albumax II, hypoxanthine, and gentamicin)
-
Human erythrocytes
-
DSM705 stock solution in DMSO
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
-
SYBR Green I stock solution
-
96-well microplate
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of DSM705 in complete culture medium.
-
In a 96-well plate, add 100 µL of the DSM705 dilutions to the appropriate wells. Include wells with medium and DMSO as controls.
-
Add 100 µL of the synchronized ring-stage parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of lysis buffer containing 2X SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the EC50 value by plotting the percentage of growth inhibition versus the logarithm of the DSM705 concentration.
In Vivo Efficacy in a P. falciparum Humanized Mouse Model
This protocol describes the evaluation of the in vivo efficacy of DSM705 in immunodeficient mice engrafted with human erythrocytes and infected with P. falciparum.[3][6]
Materials:
-
Severe combined immunodeficient (SCID) mice
-
Human erythrocytes
-
P. falciparum parasites
-
DSM705 formulation for oral administration
-
Giemsa stain
-
Microscope
Procedure:
-
Engraft SCID mice with human erythrocytes by daily intraperitoneal injections.
-
Infect the humanized mice intravenously with P. falciparum-infected erythrocytes.
-
Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and control groups.
-
Administer DSM705 orally to the treatment groups at various doses (e.g., 3, 10, 30, 100, 200 mg/kg) twice daily for 6 consecutive days. The control group receives the vehicle only.
-
Continue to monitor parasitemia daily for the duration of the study.
-
Evaluate the efficacy of DSM705 by comparing the parasite growth in the treated groups to the control group. The primary endpoint is the reduction in parasitemia.
Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of DSM705 in mice following oral and intravenous administration.[1][3]
Materials:
-
Swiss outbred mice
-
DSM705 formulation for oral and intravenous administration
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)
-
LC-MS/MS system for drug concentration analysis
Procedure:
-
For oral administration, administer a single dose of DSM705 (e.g., 2.6 or 24 mg/kg) to a group of mice via oral gavage.
-
For intravenous administration, administer a single dose of DSM705 (e.g., 2.3 mg/kg) to another group of mice via tail vein injection.
-
Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of DSM705 at each time point.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, t1/2, AUC, clearance (CL), and volume of distribution (Vss). Oral bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Signaling Pathways and Experimental Workflows
References
- 1. iddo.org [iddo.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. mmv.org [mmv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
